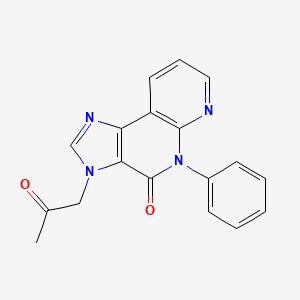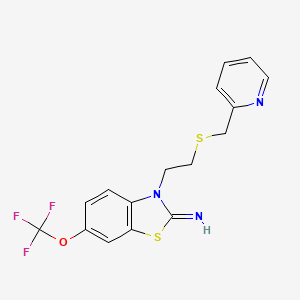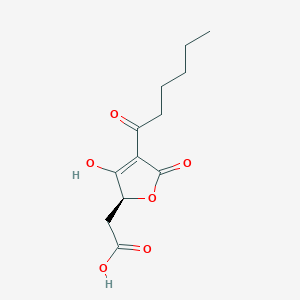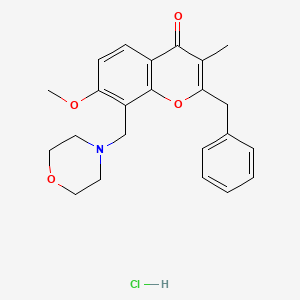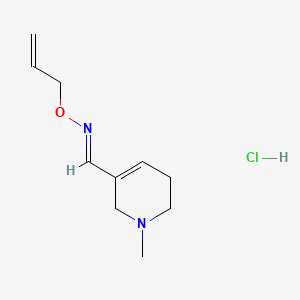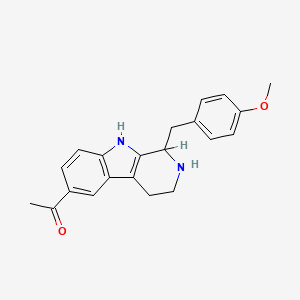
6-Acetyl-1-methoxybenzyl-1,2,3,4-tetrahydro-beta-carboline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetyl-1-methoxybenzyl-1,2,3,4-tetrahydro-beta-carboline hydrochloride is a synthetic compound belonging to the β-carboline family. β-Carbolines are a class of heterocyclic compounds known for their diverse biological activities and pharmacological potential. These compounds are characterized by a tricyclic pyridine-fused indole framework and are widely distributed in nature, including various plants, marine creatures, and human tissues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-1-methoxybenzyl-1,2,3,4-tetrahydro-beta-carboline hydrochloride typically involves the Pictet-Spengler reaction, which is a well-known method for constructing the β-carboline skeleton. This reaction involves the condensation of tryptamine derivatives with aldehydes or ketones under acidic conditions . The specific synthetic route for this compound may include the following steps:
- Condensation of 1-methoxybenzylamine with acetylacetone to form an intermediate.
- Cyclization of the intermediate under acidic conditions to form the tetrahydro-beta-carboline core.
- Purification and conversion to the hydrochloride salt.
Industrial Production Methods: Industrial production of β-carboline derivatives often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, such as palladium-catalyzed reactions, and green chemistry approaches to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Acetyl-1-methoxybenzyl-1,2,3,4-tetrahydro-beta-carboline hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding β-carbolinone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group to form alcohol derivatives using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the methoxy or acetyl groups using reagents like sodium methoxide or acetyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, acetyl chloride.
Major Products Formed:
Oxidation: β-Carbolinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted β-carboline derivatives.
Applications De Recherche Scientifique
6-Acetyl-1-methoxybenzyl-1,2,3,4-tetrahydro-beta-carboline hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex β-carboline derivatives.
Biology: Studied for its potential as a neuroprotective agent and its interactions with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders, cancer, and infectious diseases.
Industry: Utilized in the development of novel materials with unique optical and electronic properties
Mécanisme D'action
The mechanism of action of 6-Acetyl-1-methoxybenzyl-1,2,3,4-tetrahydro-beta-carboline hydrochloride involves its interaction with various molecular targets and pathways. It is known to bind to neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity. Additionally, it may inhibit enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the brain . These interactions contribute to its potential neuroprotective and therapeutic effects.
Comparaison Avec Des Composés Similaires
Harmane: A naturally occurring β-carboline with neuroactive properties.
Harmine: Known for its ability to inhibit monoamine oxidase and its potential therapeutic effects in treating neurological disorders.
Harmaline: Exhibits similar biological activities to harmine and is used in traditional medicine.
Uniqueness: 6-Acetyl-1-methoxybenzyl-1,2,3,4-tetrahydro-beta-carboline hydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other β-carbolines. Its acetyl and methoxy groups may enhance its binding affinity to certain molecular targets and improve its bioavailability .
Propriétés
Numéro CAS |
69440-51-3 |
|---|---|
Formule moléculaire |
C21H22N2O2 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
1-[1-[(4-methoxyphenyl)methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-6-yl]ethanone |
InChI |
InChI=1S/C21H22N2O2/c1-13(24)15-5-8-19-18(12-15)17-9-10-22-20(21(17)23-19)11-14-3-6-16(25-2)7-4-14/h3-8,12,20,22-23H,9-11H2,1-2H3 |
Clé InChI |
CMQVUMLENPJCIZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)NC3=C2CCNC3CC4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


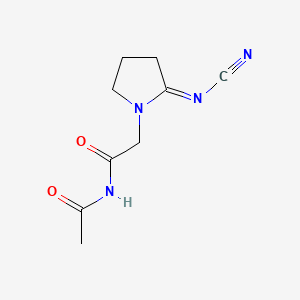
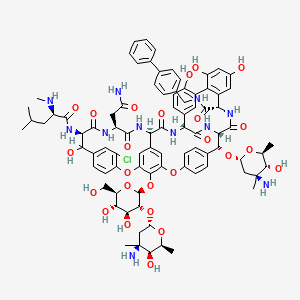

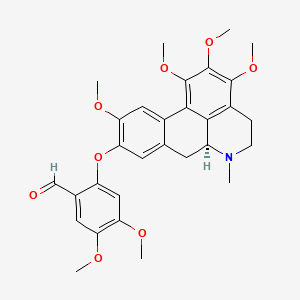
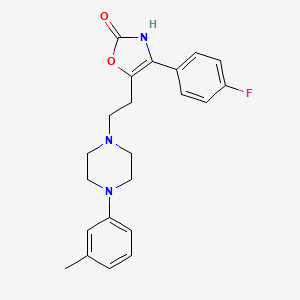
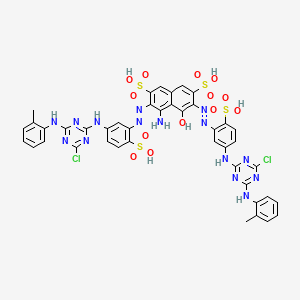
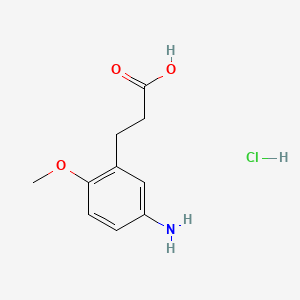
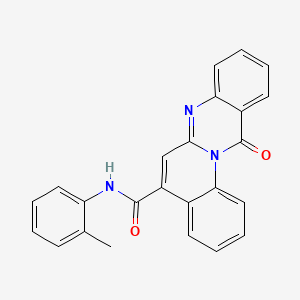
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12740697.png)
